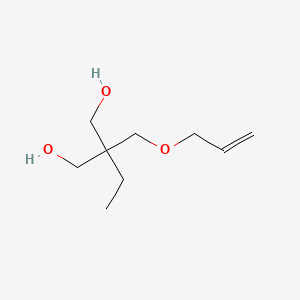
Trimethylolpropane monoallyl ether
Cat. No. B1585248
Key on ui cas rn:
682-11-1
M. Wt: 174.24 g/mol
InChI Key: LZDXRPVSAKWYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08637194B2
Procedure details


1,1,1-Tris(hydroxymethyl)propane (trimethylolpropane) (13.20 g, 110 mmol) (Sigma-Aldrich) and 250 mL of THF were mixed in a 500-mL 3-neck round bottom flask with condensor. KOH (64.5 g 1.01 mol 3.0 equiv. per OH), and tetrabutyl ammonium bromide (TBAB) (0.345 g, 0.923 mol) (Sigma-Aldrich) were added via powder funnel, followed by addition of allyl bromide, (80.0 g, 0.923 mol, 3.0 equiv. per OH) via a 125-mL addition funnel over 10 mins. The reaction was then immediately placed into an oil bath at 70° C. for 24 hours. The reaction was monitored by TLC (110:1 hexanes:ethyl acetate), showing the product spot at Rf=0.4 and no spots for tri-, di-, or mono-allylsubstituted 1,1,1-Tris(hydroxymethyl)propane. The reaction mixture was vacuum-filtered through a 150-mL coarse glass-fritted Büchner funnel. The organic layer was diluted with diethyl ether (2×250 mL). The organic layer was washed with 5% K2CO3 (5×300 mL) and dried over MgSO4. Volatiles were removed by a rotary evaporator (40° C. bath temperature) to yield the trimethylolpropane allyl ether (TMPTAE), (11.95 g; 90% yield); and has the following spectra:





[Compound]
Name
mono-allylsubstituted 1,1,1-Tris(hydroxymethyl)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five


Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5].[CH2:10]1[CH2:14]OC[CH2:11]1.[OH-].[K+].C(Br)C=C>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C>[CH3:5][CH2:4][C:3]([CH2:8][O:9][CH2:14][CH:10]=[CH2:11])([CH2:6][OH:7])[CH2:2][OH:1] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(CC)(CO)CO
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
64.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0.345 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)Br
|
Step Four
[Compound]
|
Name
|
mono-allylsubstituted 1,1,1-Tris(hydroxymethyl)propane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was vacuum-filtered through a 150-mL coarse glass-fritted Büchner funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The organic layer was diluted with diethyl ether (2×250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with 5% K2CO3 (5×300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Volatiles were removed by a rotary evaporator (40° C. bath temperature)
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCC(CO)(CO)COCC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
